molecular formula C11H20O2 B8751937 Tert-butyl 2-cyclopentylacetate CAS No. 88931-75-3

Tert-butyl 2-cyclopentylacetate

Cat. No.: B8751937
CAS No.: 88931-75-3
M. Wt: 184.27 g/mol
InChI Key: KWOUWJQXSRDGDE-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyclopentylacetate is an ester derivative featuring a tert-butyl ester group and a cyclopentyl substituent. This compound is primarily utilized in research and development (R&D) settings, particularly in pharmaceutical synthesis and organic chemistry, where its steric bulk and stability make it a valuable intermediate.

Properties

CAS No.

88931-75-3

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

tert-butyl 2-cyclopentylacetate

InChI

InChI=1S/C11H20O2/c1-11(2,3)13-10(12)8-9-6-4-5-7-9/h9H,4-8H2,1-3H3

InChI Key

KWOUWJQXSRDGDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-cyclopentylacetate can be synthesized through the esterification reaction between tert-butyl alcohol and cyclopentylacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. Flow microreactors are often employed to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control over reaction conditions, leading to higher yields and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyclopentylacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tert-butyl alcohol and cyclopentylacetic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Hydrolysis: tert-Butyl alcohol and cyclopentylacetic acid.

    Transesterification: A different ester and alcohol.

    Reduction: Cyclopentylmethanol and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-cyclopentylacetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential effects on biological systems, particularly in studies related to fragrance compounds.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of Tert-butyl 2-cyclopentylacetate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares tert-butyl 2-cyclopentylacetate with analogous tert-butyl esters, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
This compound C₁₁H₂₀O₂* 184.28* Cyclopentyl Pharmaceutical intermediates
Tert-butyl 2-phenylacetate C₁₂H₁₆O₂ 192.26 Phenyl Flavor/fragrance synthesis
Tert-butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate C₁₈H₂₅BrO₂ 353.29 Bromomethyl phenyl Halogenated building block
Tert-butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate C₁₃H₂₅NO₂ 235.34 Ethyl, aminomethyl Multi-step synthesis intermediate
Tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride C₁₀H₂₀ClNO₂ 221.72 Cyclopropylmethyl amino Drug discovery

Key Observations :

  • Substituent Effects : The cyclopentyl group in the target compound provides steric hindrance and lipophilicity, which can influence solubility and reactivity compared to aromatic (phenyl) or halogenated (bromomethyl) analogs .
  • Molecular Weight : Halogenated derivatives (e.g., bromomethyl-substituted) exhibit higher molecular weights due to bromine’s atomic mass, impacting their mobility in synthetic workflows .

Reaction Conditions :

  • Direct esterification (e.g., phenylacetate synthesis) occurs at room temperature over 8 hours , while multi-step syntheses (e.g., aminomethyl derivatives) require specialized reagents like LAH and controlled purification steps .

Recommendations :

  • Use nitrile or butyl gloves, eye protection, and respiratory controls when handling tert-butyl esters, especially in uncharacterized forms .

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